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Executive Summary
The 3H-xanthene scaffold (fluorescein/rhodamine) has historically dominated visible and NIR-I

imaging due to its high quantum yield (QY) and tunable photochemistry. However, its

application in the second near-infrared window (NIR-II, 1000–1700 nm) is restricted by a wide

HOMO-LUMO gap. This guide details the precise structural modifications required to redshift

xanthene emission into the NIR-II window while mitigating the "energy gap law," which typically

decimates quantum efficiency at longer wavelengths. We focus on three convergent strategies:

Chalcogen/Group IV Substitution,

-Conjugation Extension (VIX/CX architectures), and Steric Rigidification.

Part 1: The Photophysical Challenge
To transition a xanthene dye from

nm to

nm, the HOMO-LUMO gap must be compressed from ~2.2 eV to <1.2 eV.

The Energy Gap Law Dilemma
As the bandgap narrows, the overlap between the ground vibrational state of the excited

species (

) and the high-frequency vibrational overtones of the ground state (
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) increases. This drastically accelerates non-radiative decay (

), often resulting in NIR-II dyes with QYs < 0.1%.

The Solution: Structural rigidification to suppress high-frequency vibrations (C-H stretches) and

the strategic use of heavy atoms to lower the LUMO without enhancing intersystem crossing

(ISC) to the point of fluorescence quenching.
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Figure 1: Strategic workflow for shifting xanthene emission to NIR-II while preserving

brightness.

Part 2: Strategic Scaffold Modifications
Heteroatom Substitution (The "Heavy" Xanthenes)
Replacing the bridging oxygen (position 10) with heavier elements lowers the LUMO energy

level.

Silicon (Si): Creates "Si-Rhodamines." Typically reaches 700-800 nm. Insufficient for pure

NIR-II alone but crucial when combined with conjugation.

Germanium (Ge): The EGe series.[1] Ge provides a deeper redshift than Si due to a larger

atomic radius and lower electronegativity, stabilizing the LUMO.

Selenium (Se) / Tellurium (Te): Drastic redshift but introduces significant spin-orbit coupling,

promoting ISC to the triplet state (reducing fluorescence). Recommendation: Use Ge for

fluorescence imaging; use Se/Te for photoacoustic or photodynamic therapy (PDT)

applications.
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Conjugation Extension (The VIX and CX Architectures)
To breach 1000 nm, simple atom substitution is rarely enough. We must extend the

-system.

Fused Rings (VIX Series): Fusing thiophene or benzothiophene units directly to the xanthene

core (e.g., VIX-1450). This creates a Donor-Acceptor-Donor (D-A-D) architecture where the

xanthene acts as the bridge.

Polymethine Hybrids (CX Series): Linking two xanthene termini with a polymethine chain.[2]

CX-3 uses a heptamethine chain to link two xanthene donors, pushing emission to ~1140

nm.

Steric Engineering (Suppression of )
Vertical Methyl Alignment: In dyes like EGe5, methyl groups on the Ge/Si bridge are oriented

perpendicular to the

-plane. This sterically hinders the rotation of the meso-phenyl ring, suppressing non-radiative
relaxation pathways.

Part 3: Activatable "Smart" Probes
NIR-II xanthenes retain the unique ability to cycle between a non-fluorescent spirocyclic

(lactone) form and a fluorescent zwitterionic form.

Mechanism:

OFF State: The spiro-ring is closed. The

-conjugation is disrupted. Abs/Em is in the UV/Vis region (or negligible).

Trigger: A specific analyte (e.g., ONOO-, H+, Enzymes) cleaves a masking group or alters

the electronics.

ON State: The ring opens, restoring full conjugation and NIR-II emission.
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Figure 2: The spiro-cyclization switch mechanism for activatable NIR-II sensing.

Part 4: Experimental Protocols
Protocol A: Synthesis of a NIR-II Hybrid Xanthene (CX-2
Analog)
Rationale: This protocol synthesizes a polymethine-bridged xanthene, a robust method to

achieve >1000 nm emission.

Reagents:

2,3,3-Trimethyl-3H-indole derivative (Xanthene precursor)

Vilsmeier-Haack reagent (DMF/POCl3)

Anhydrous Sodium Acetate

Acetic Anhydride

Step-by-Step Workflow:

Precursor Synthesis: Synthesize the "half-dye" xanthene ketone via condensation of 3-

(diethylamino)phenol with a cyclohexanone derivative (if making a rigidified core).

Linker Activation: Dissolve the mucobromic acid or specific polymethine linker (e.g.,

glutaconaldehyde dianil) in acetic anhydride.

Condensation: Add the xanthene precursor (2 equivalents) to the linker solution.

Reflux: Heat to 110°C for 2 hours under Argon. The solution will turn deep green/brown.
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Purification: Precipitate with diethyl ether. Filter. Purify via silica gel chromatography using a

DCM/Methanol gradient (95:5).

Verification: Confirm structure via 1H-NMR and HRMS.

Protocol B: Quantum Yield (QY) Measurement in NIR-II
Standard integrating spheres are often inaccurate >1000 nm due to detector sensitivity drop-

off. Relative methods are preferred.

Reference Standard:IR-26 (QY = 0.05% in DCE) or IR-1061.

Solvent Prep: Prepare solutions of the Sample and Reference in the same solvent (e.g.,

DCM) to minimize refractive index errors.

Absorbance Match: Adjust concentrations so Optical Density (OD) at the excitation

wavelength (e.g., 980 nm) is identical and below 0.1 (to avoid inner filter effects).

Emission Scan: Record emission spectra (900–1500 nm).

Calculation:

(Where

is the refractive index of the solvent).

Part 5: Comparative Data & Case Studies
Table 1: Photophysical Properties of Modified Xanthene Scaffolds
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Dye
Variant

Core Mod
Conjugati
on (nm) (nm) QY (%)

Applicati
on

Rhodamine

B
Oxygen None 554 576 ~70

Visible

Control

Si-

Rhodamine
Silicon None 640 660 ~40

NIR-I

Imaging

CX-2 Oxygen
Polymethin

e Link
1015 1092 ~0.5

Vascular

Imaging

VIX-1450 Oxygen
Fused

Thiophene
1098 1450 ~0.3

Deep

Tissue/Tu

mor

EGe5
Germaniu

m

Extended/

Shielded
1000+ ~1200 3.3

High-

Contrast

Angiograph

y

Analysis:

VIX-1450 demonstrates the power of fusing rings to the xanthene core, achieving extreme

redshifts (1450 nm) suitable for through-skull imaging.

EGe5 illustrates the "Germanium Effect" + "Steric Shielding," achieving a remarkably high

QY (3.3%) for this region, significantly brighter than standard carbon nanotubes or rare-earth

nanoparticles.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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